2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)
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Overview
Description
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) is a chemical compound with a complex structure that includes hydroxyl and amine functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) typically involves the reaction of 3,3’-diaminodipropylamine with 3,5-dichromosalicylaldehyde in ethanol. The mixture is stirred at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in biological systems due to its structural similarity to certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6,6’- (ethane-1,2-diylbis(azanediyl))dihexane-1,2,3,4,5-pentaol
- N,N’- (1,2-phenylene)bis(azanediyl)bis(thioxomethylene)dibenzoate
Uniqueness
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) is unique due to its specific combination of hydroxyl and amine groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
89969-31-3 |
---|---|
Molecular Formula |
C8H19NO5 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[1,3-dihydroxypropan-2-yl(2-hydroxyethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C8H19NO5/c10-2-1-9(7(3-11)4-12)8(5-13)6-14/h7-8,10-14H,1-6H2 |
InChI Key |
GQMAFRHCZXBICN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(C(CO)CO)C(CO)CO |
Origin of Product |
United States |
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